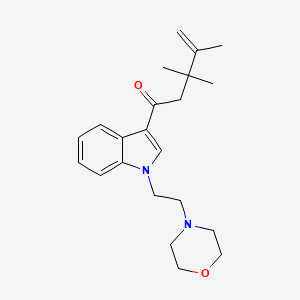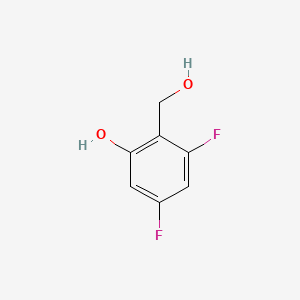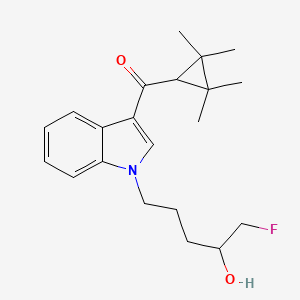
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is a natural product found in Hagenia abyssinica . It is also purified from the herbs of Eucalyptus robusta . The molecular formula of this compound is C14H20O4 .
Molecular Structure Analysis
The molecular weight of “2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol” is 252.31 g/mol . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are as follows :Physical And Chemical Properties Analysis
The compound has a number of computed properties :科学的研究の応用
Anti-Neuroinflammatory Activity
This compound has been studied for its potential anti-neuroinflammatory effects. Research indicates that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells . This suggests its utility in neuroinflammatory conditions where the modulation of microglial activity is beneficial.
Marine-Derived Fungal Metabolites
As a marine-derived fungal metabolite, this compound reflects the chemical diversity found in oceanic microorganisms . These organisms produce secondary metabolites like 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol to adapt to various environments, which can be harnessed for pharmaceutical applications.
Natural Product Isolation
The compound is isolated from the herbs of Eucalyptus robusta . Its extraction and purification from natural sources highlight its potential in the field of natural product chemistry and its applications in developing natural therapeutics.
Signaling Inhibitors
The compound’s structure suggests its use as a signaling inhibitor, which could be valuable in studying cell signaling pathways and developing drugs that target these pathways to treat various diseases .
Flavonoid Research
Although not directly mentioned, the structural similarity to flavonoids implies that 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one could be significant in flavonoid research. Flavonoids are known for their antioxidant properties and their role in preventing chronic diseases .
特性
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)




![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)
![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)